1-(2-Hydroxyethyl)guanidine

Description

BenchChem offers high-quality 1-(2-Hydroxyethyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

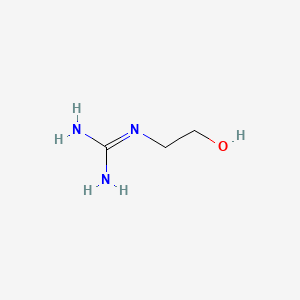

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEWEVVTYBEELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195871 | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4353-52-0 | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)guanidine from Ethanolamine

Abstract

The guanidine moiety is a critical pharmacophore in numerous biologically active molecules and approved pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows for strong, specific interactions with biological targets. This guide provides a comprehensive technical overview for the synthesis of 1-(2-Hydroxyethyl)guanidine, a versatile building block, from the readily available starting material, ethanolamine. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of the guanidinylation reaction, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.

Introduction: The Significance of the Hydroxyethyl Guanidine Scaffold

1-(2-Hydroxyethyl)guanidine is a functionalized guanidine that incorporates both the highly basic guanidinium group and a primary alcohol. This bifunctional nature makes it a valuable intermediate in drug development and materials science. The guanidinium group, with its delocalized positive charge, is adept at forming salt bridges and hydrogen bonds with carboxylate and phosphate groups found in proteins and nucleic acids. The hydroxyl group offers a convenient handle for further chemical modifications, such as esterification, etherification, or conjugation to other molecules, enhancing solubility and modulating pharmacokinetic properties.

The synthesis of this molecule from ethanolamine presents a straightforward yet important transformation, converting a primary amine into a significantly more basic guanidine group. This guide focuses on the most reliable and widely applicable methods to achieve this conversion.

Strategic Overview of Guanidinylation

The core transformation is the addition of a "guanidinyl" synthon to the primary amine of ethanolamine. This process, known as guanidinylation or guanylation, involves the reaction of the nucleophilic amine with an electrophilic reagent containing the C(=NH)N₂ core. Several classes of reagents have been developed for this purpose. For the synthesis of 1-(2-Hydroxyethyl)guanidine, the most practical and well-documented approaches utilize either S-alkylisothioureas or cyanamide-based reagents.

In-Depth Protocol and Mechanistic Discussion: The S-Methylisothiourea Method

The reaction of ethanolamine with an S-alkylisothiouronium salt, such as S-methylisothiourea sulfate, is a classic and highly reliable method for preparing monosubstituted guanidines. This method is often preferred due to the stability of the reagent and the relatively clean reaction profile.

Mechanistic Rationale

The underlying principle of this reaction is the nucleophilic attack of the primary amine (ethanolamine) on the electrophilic carbon of the S-methylisothiouronium cation. The S-methyl group is an excellent leaving group, facilitated by its conversion to the volatile and odorous methanethiol (CH₃SH). The reaction is typically performed in the presence of a base to deprotonate the resulting guanidinium salt and drive the reaction to completion.

Detailed Experimental Protocol (Method A)

This protocol is an adaptation of established methods for the guanidinylation of primary amines using S-methylisothiourea sulfate.

Materials:

-

Ethanolamine (1.0 eq)

-

S-methylisothiourea sulfate (0.55 eq, as it contains two isothiouronium units per sulfate)

-

Sodium hydroxide (or other suitable base)

-

Water (as solvent)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer with heating

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve S-methylisothiourea sulfate in a minimal amount of water.

-

Reaction Setup: To the stirred solution, add ethanolamine (1.0 eq).

-

Basification: Slowly add an aqueous solution of a base, such as sodium hydroxide, to neutralize the sulfate and facilitate the reaction. The pH should be maintained in the basic range (pH 9-11).

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS, observing the consumption of ethanolamine. A distinct odor of methanethiol may be noticeable; ensure the reaction is conducted in a well-ventilated fume hood.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 1-(2-Hydroxyethyl)guanidine, is highly polar and will remain in the aqueous solution.

-

Purification: The product can be isolated from the aqueous solution by ion-exchange chromatography. Alternatively, if a salt form (e.g., the sulfate or hydrochloride) is desired, the solution can be acidified and the water removed under reduced pressure. The resulting solid can be purified by recrystallization from an alcohol/water mixture.

Alternative Synthetic Pathway: The Cyanamide Method

A more atom-economical approach involves the direct addition of ethanolamine to cyanamide (H₂N-CN). This method avoids the formation of a thiol byproduct.

Mechanistic Rationale

The reaction proceeds via the nucleophilic addition of the amine to the nitrile carbon of cyanamide. The reaction is often catalyzed by acid, which protonates the nitrile nitrogen, making the carbon more electrophilic.

Procedure Outline (Method B):

-

Dissolve ethanolamine (1.0 eq) in a suitable solvent like water or ethanol.

-

Add cyanamide (1.1 eq), often as a 50% aqueous solution.

-

Optionally, add a catalytic amount of acid (e.g., Sc(OTf)₃ or HCl) to promote the reaction.

-

Heat the mixture to reflux and monitor for completion.

-

Work-up is similar to Method A, focusing on isolation via acidification and crystallization or chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends on factors such as scale, available starting materials, and purification capabilities.

| Parameter | Method A: S-Methylisothiourea | Method B: Cyanamide |

| Reagent Stability | Good, solid salt is stable | Cyanamide can dimerize; often used in solution |

| Byproducts | Methanethiol (toxic, odorous) | None (highly atom-economical) |

| Reaction Conditions | Typically basic, reflux | Can be neutral, acidic, or basic; often requires heat |

| Cost | Generally more expensive | Cyanamide is an inexpensive bulk chemical |

| Scalability | Well-established for large scale | Excellent for large scale |

| Safety | Requires handling of foul-smelling thiol | Cyanamide is toxic and requires careful handling |

Synthesis of Protected Variants

For multi-step syntheses, it is often necessary to use a protected form of the guanidine to avoid its high basicity interfering with subsequent reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The synthesis involves reacting ethanolamine with a pre-protected guanidinylating reagent, such as N,N'-Di-Boc-S-methylisothiourea or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

A general protocol involves stirring ethanolamine with the protected reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) in a solvent like THF at room temperature for 24 hours. Purification is typically achieved via silica gel chromatography.

Conclusion

The synthesis of 1-(2-Hydroxyethyl)guanidine from ethanolamine is a fundamental transformation that can be achieved efficiently through several established methods. The S-methylisothiourea route offers reliability and straightforward execution, while the cyanamide route provides a more atom-economical alternative. For complex molecular assemblies, the use of protected guanidinylating reagents is the strategy of choice. By understanding the mechanisms, protocols, and comparative advantages of these routes, researchers can effectively incorporate this valuable hydroxyethyl guanidine scaffold into their drug discovery and development programs.

References

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

-

Valverde, E., & Rodríguez-Pérez, C. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Advances, 4(21), 10831-10849. [Link]

-

Looper, R. E., & Tewson, T. J. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492. [Link]

-

Guanidine. Wikipedia. [Link]

-

Synthesis of guanidines. Organic Chemistry Portal. [Link]

-

Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. National Institutes of Health. [Link]

- Method for preparing guanidino compounds by hydrogen cyanamide.

-

S-METHYL ISOTHIOUREA SULFATE. Organic Syntheses. [Link]

- Synthesis method of S-methyl isothiourea salt.

-

The reaction of ethanolamine O-sulphate with 4-aminobutyrate aminotransferase. National Institutes of Health. [Link]

-

Synthesis of the Guanidine Derivative. MDPI. [Link]

-

PREPARATION OF 2-AMINOETHYLSULFONIC ACID. UI Scholars Hub. [Link]

- Swenson, D. H., Frei, J. V., & Lawley, P. D. (1979). Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Guanidino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Guanidino)ethanol is an organic molecule featuring a highly basic guanidinium group linked to an ethanol backbone. The guanidinium group, the protonated form of guanidine, is a common structural motif in biologically active compounds and natural products, valued for its ability to form strong hydrogen bonds and electrostatic interactions. This guide provides a comprehensive overview of the core physicochemical properties of 2-(guanidino)ethanol, offering insights into its synthesis, analytical characterization, and potential applications in drug development. Understanding these fundamental properties is critical for formulation development, pharmacokinetic profiling, and the rational design of new therapeutic agents.

Molecular Structure and Properties

The structure of 2-(guanidino)ethanol combines the polar, strongly basic guanidino group with a flexible ethanol tail. This unique combination influences its solubility, basicity, and interaction with biological targets.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C3H9N3O | - |

| Molecular Weight | 103.12 g/mol | - |

| pKa | Estimated to be around 13.5 | Based on the pKa of guanidine (13.6)[1] |

| LogP (Octanol/Water Partition Coefficient) | -1.5 (for 2-(3-methylguanidino)ethanol) | PubChem[2] |

| Water Solubility | High | Inferred from the polar nature of the guanidinium and hydroxyl groups. |

| Ethanol Solubility | Soluble | Guanidine hydrochloride is soluble in ethanol[3]; the hydroxyl group of 2-(guanidino)ethanol should enhance this solubility. |

Synthesis of 2-(Guanidino)ethanol

2-(Guanidino)ethanol can be synthesized through several routes, including enzymatic and chemical methods.

Enzymatic Synthesis

A documented method for the formation of 2-(guanidino)ethanol involves a transamidination reaction from L-arginine and ethanolamine, catalyzed by enzymes present in rat kidney and pancreas homogenates.[4] The optimal pH for this enzymatic synthesis has been observed to be between 8.7 and 9.1.[4]

Chemical Synthesis

A common chemical synthesis approach involves the reaction of ethanolamine with a guanidinylating agent. One such method is the reaction of monoethanolamine with O-methylisourea.

Experimental Protocols for Physicochemical Characterization

The following sections detail the experimental methodologies for determining the key physicochemical properties of 2-(guanidino)ethanol.

Determination of pKa by Potentiometric Titration

The pKa of the strongly basic guanidino group can be determined by potentiometric titration.

Principle: A solution of 2-(guanidino)ethanol is titrated with a standardized acid, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Experimental Workflow:

Figure 1: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a ~0.1 M solution of 2-(guanidino)ethanol in deionized, CO2-free water.

-

Standardize a ~0.1 M solution of hydrochloric acid (HCl).

-

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 7, 10, and 12).

-

Titration:

-

Place a known volume of the 2-(guanidino)ethanol solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a burette containing the standardized HCl.

-

Add the HCl in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added.

-

Determine the equivalence point from the inflection point of the curve (or by taking the first derivative).

-

The pH at the half-equivalence point corresponds to the pKa of the guanidinium group.

-

Determination of Aqueous Solubility (Thermodynamic)

The thermodynamic solubility of 2-(guanidino)ethanol in water can be determined using the shake-flask method.

Principle: An excess of the solid compound is equilibrated with the solvent until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Experimental Workflow:

Figure 2: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Equilibration:

-

Add an excess amount of solid 2-(guanidino)ethanol to a known volume of purified water in a sealed vial.

-

Agitate the vial in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-(guanidino)ethanol of known concentrations.

-

Analyze the filtered sample and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of 2-(guanidino)ethanol in the sample. This concentration represents the thermodynamic solubility.

-

Stability Assessment: A Stability-Indicating HPLC Method

To assess the stability of 2-(guanidino)ethanol, a stability-indicating HPLC method should be developed. This method must be able to separate the intact drug from its potential degradation products.

Principle: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The stressed samples are then analyzed by HPLC to resolve the parent compound from any degradants.

Forced Degradation Study Design:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C

-

Base Hydrolysis: 0.1 M NaOH at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 80 °C (solid and solution)

-

Photostability: Exposure to light (ICH Q1B guidelines)

Illustrative HPLC Method Development Workflow:

Figure 3: Workflow for developing a stability-indicating HPLC method.

Applications in Drug Development

The guanidinium group is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to engage in bidentate hydrogen bonding with carboxylate groups makes it a valuable mimic of the side chain of arginine in protein-protein interactions.

Compounds containing the guanidino moiety have shown a wide range of biological activities, including:

-

Antimicrobial agents

-

Antiviral drugs

-

Antidiabetic treatments

The physicochemical properties of 2-(guanidino)ethanol, particularly its high polarity and strong basicity, will significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these properties is therefore essential for its potential development as a therapeutic agent or as a scaffold for new drug discovery.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-(guanidino)ethanol, grounded in established scientific principles and methodologies. While experimental data for this specific molecule is limited, this guide offers a robust framework for its characterization, including detailed experimental protocols for determining its pKa, solubility, and stability. The insights provided herein are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of 2-(guanidino)ethanol and other guanidine-containing compounds.

References

-

Guanfacine. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]

-

2-Hydrazinoethanol. PubChem. Accessed January 22, 2026. [Link]

- GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Published May 23, 2024.

- Griffiths, L., et al. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. J. Chem. Inf. Model. 2018, 58 (5), 1035–1047.

- Process for preparing guanidine hydrochloride.

-

2-(3-Methylguanidino)ethanol. PubChem. Accessed January 22, 2026. [Link]

- Lazzús, J. A. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Ind. Eng. Chem. Res. 2018, 57 (29), 9646–9663.

-

Guanidine, N-cyano-, polymer with N1-(2-aminoethyl)-1,2-ethanediamine, sulfate. US EPA. Accessed January 22, 2026. [Link]

- Pepinsky, R. B. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol. Anal. Biochem. 1991, 195 (1), 177-181.

- Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability.

- Identification, Synthesis and Biological Activity of Alkyl-Guanidine Oligomers as Potent Antibacterial Agents. Sci Rep. 2017, 7, 8251.

- Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.

- Predicting pKa Values in Aqueous Solution for the Guanidine Functional Group From Gas Phase Ab Initio Bond Lengths. Mol. Inform. 2013, 32 (5-6), 461-471.

- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.

- Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. J. Am. Chem. Soc. 2017, 139 (3), 1214–1222.

-

Chemical Properties of Guanidine (CAS 113-00-8). Cheméo. Accessed January 22, 2026. [Link]

- Assay of guanidine in pharmaceutical formul

- Watanabe, Y., et al. Formation of 2-guanidinoethanol by a transamidination reaction from arginine and ethanolamine by the rat kidney and pancreas. Biochim. Biophys. Acta 1985, 842 (1), 64-70.

- Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Adv. 2021, 11, 12345-12357.

- Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New J. Chem. 2018, 42, 12845-12854.

- The stability in guanidine hydrochloride (A), thermostability (B) of...

- One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Org. Biomol. Chem. 2018, 16, 2264-2273.

-

Creatine. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]

- Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. The University of Manchester. Published April 30, 2018.

-

Guanidine. Sciencemadness Wiki. Accessed January 22, 2026. [Link]

- Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. J. Org. Chem. 2006, 71 (25), 9471–9474.

- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

- Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.

- The Solubility of Amino Acids in Various Solvent Systems.

-

Nortriptyline. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]

- Physicochemical characterization of agro-industrial residues for second-generation ethanol production.

- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

-

Guanidine. In: Wikipedia. ; 2024. Accessed January 22, 2026. [Link]

-

Guanidine. PubChem. Accessed January 22, 2026. [Link]

- Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. PNAS 2009, 106 (8), 2601-2606.

Sources

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. 2-(3-Methylguanidino)ethanol | C4H11N3O | CID 533843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 2-guanidinoethanol by a transamidination reaction from arginine and ethanolamine by the rat kidney and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)guanidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidine functional group is a cornerstone in medicinal chemistry, renowned for its basicity and ability to form multiple hydrogen bonds, which facilitates molecular recognition and binding.[1] This moiety is a key structural motif in a diverse array of biologically active natural products and pharmaceuticals.[1] The incorporation of a 2-hydroxyethyl substituent onto the guanidine core, yielding 1-(2-Hydroxyethyl)guanidine, can enhance solubility and provides a versatile handle for further chemical modifications, making it a molecule of significant interest in drug discovery and development.[1] This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)guanidine, covering its chemical identity, synthesis, putative biological activity, and analytical methods.

Chemical and Physical Data

A thorough understanding of the fundamental physicochemical properties of 1-(2-Hydroxyethyl)guanidine is essential for its application in research and development. The key chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4353-52-0 | [2] |

| Molecular Formula | C₃H₉N₃O | [2] |

| Molecular Weight | 103.12 g/mol | [2] |

| IUPAC Name | 1-(2-Hydroxyethyl)guanidine | N/A |

| SMILES | C(CO)N=C(N)N | N/A |

| Predicted Boiling Point | 229.1±42.0 °C | [2] |

| Predicted Density | 1.35±0.1 g/cm³ | [2] |

| Predicted pKa | 15.21±0.10 | [2] |

Synthesis of 1-(2-Hydroxyethyl)guanidine

The synthesis of 1-(2-Hydroxyethyl)guanidine typically involves a two-step process: the formation of a protected intermediate followed by deprotection. This strategy is often necessary to prevent side reactions due to the high nucleophilicity of the guanidine group.[1] Two common approaches utilizing either a carboxybenzyl (Cbz) or a tert-butoxycarbonyl (Boc) protecting group are detailed below.

Synthesis of Protected Intermediates

The initial step involves the reaction of ethanolamine with a protected guanidinylating agent. The choice of protecting group can significantly impact the overall efficiency and the conditions required for subsequent deprotection.[1]

This method involves the reaction of ethanolamine with a Cbz-protected S-methylisothiourea.[1]

Materials:

-

N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea

-

Ethanolamine

-

Triethylamine

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of N,N'-Bis(benzyloxycarbonyl)-S-methylisothiourea (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).

-

To this mixture, add ethanolamine (1.2 equivalents) dropwise with stirring.

-

Allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[1]

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain N,N'-bis-(benzyloxycarbonyl)-N-(2-hydroxyethyl)-guanidine as a white solid.[1]

This protocol is an adaptation of established methods for the guanidinylation of primary amines.[1]

Materials:

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

-

Ethanolamine

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1 equivalent) in dichloromethane.

-

To this solution, add ethanolamine (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.[1]

Caption: Synthetic routes to protected 1-(2-Hydroxyethyl)guanidine.

Deprotection to Yield 1-(2-Hydroxyethyl)guanidine

The final step is the removal of the protecting groups to yield the target compound. The choice of deprotection method is critical and depends on the protecting group used and the presence of other sensitive functional groups in the molecule.

Catalytic hydrogenolysis is the most widely used and mildest method for Cbz deprotection.[2][3]

Materials:

-

N,N'-bis(benzyloxycarbonyl)-N-(2-hydroxyethyl)guanidine

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus

Procedure:

-

Dissolve the Cbz-protected guanidine in methanol or ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-(2-Hydroxyethyl)guanidine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

The Boc group is sensitive to acidic conditions and can be readily removed using a strong acid.[4]

Materials:

-

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM) (optional)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected guanidine in a suitable solvent such as dichloromethane.

-

Add an excess of the acidic reagent (e.g., a solution of HCl in dioxane or neat TFA).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Caption: Deprotection routes to 1-(2-Hydroxyethyl)guanidine.

Reactivity and Biological Significance

The reactivity of 1-(2-Hydroxyethyl)guanidine is dominated by the nucleophilic and basic nature of the guanidine group and the presence of a primary alcohol. The guanidinium group is protonated at physiological pH, allowing for electrostatic interactions and hydrogen bonding with biological macromolecules.

Putative Mechanism of Action and Biological Activity

While specific studies on the biological activity of 1-(2-Hydroxyethyl)guanidine are limited, insights can be drawn from related compounds. The phosphate salt of a close analog, 1-(2-hydroxyethyl)-1-methylguanidine (creatinolfosfate), is known for its cardioprotective effects, particularly under ischemic conditions.[5] The proposed mechanism of action for such compounds is multifaceted, primarily revolving around the enhancement of cellular energy metabolism and the modulation of key enzymes and ion channels.[5]

The protected form, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, has demonstrated bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[6] Its mode of action is believed to involve interactions with intracellular targets crucial for bacterial protein synthesis, including the 30S ribosomal subunit and tRNA synthetase.[6] It is plausible that the unprotected 1-(2-Hydroxyethyl)guanidine could exhibit similar or other significant biological activities, warranting further investigation.

Guanidine-containing compounds are a significant class of therapeutic agents used in the treatment of a wide range of diseases.[7] Their diverse pharmacological properties make them valuable in the design and development of new drugs targeting the central nervous system, inflammation, and as inhibitors of enzymes like nitric oxide synthase.[7]

Analytical Methods for Characterization

Accurate and reliable analytical methods are crucial for the characterization and quantification of 1-(2-Hydroxyethyl)guanidine in various matrices.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of guanidino compounds. Due to the polar and highly basic nature of guanidine (pKa ≈ 12.5), mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for retention and separation.[8] For detection, UV absorbance at low wavelengths (around 200 nm) can be utilized.[8] Alternatively, Evaporative Light Scattering Detection (ELSD) offers a more sensitive detection method, especially for low concentrations.[8] Ion chromatography (IC) with suppressed conductivity detection is another powerful technique that allows for the direct analysis of guanidine without the need for pre-column derivatization.[3]

Gas Chromatography (GC) can also be employed for the analysis of guanidino compounds, although it typically requires a derivatization step to increase volatility and thermal stability.[3]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of 1-(2-Hydroxyethyl)guanidine and its intermediates. The characteristic chemical shifts of the protons and carbons in the hydroxyethyl and guanidine moieties provide definitive structural information.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS or GC-MS), is used for molecular weight determination and structural confirmation through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.

Safety and Handling

Guanidine and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(2-Hydroxyethyl)guanidine is a molecule with considerable potential in the fields of medicinal chemistry and drug development. Its synthesis, while requiring a protection/deprotection strategy, is achievable through well-established protocols. The presence of both a highly basic guanidine group and a functionalizable hydroxyl group makes it an attractive building block for the creation of novel therapeutic agents. Further research into its specific biological activities and mechanism of action is warranted to fully explore its potential. The analytical methods outlined in this guide provide a solid foundation for researchers to characterize and quantify this promising compound in their studies.

References

-

SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. No results for search term "3D-QIA05011" | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

A Guide to the Spectroscopic Analysis of 1-(2-Hydroxyethyl)guanidine

Molecular Structure and Spectroscopic Overview

1-(2-Hydroxyethyl)guanidine combines the highly basic guanidinium headgroup with a flexible hydroxyethyl tail. This unique combination of functional groups results in a distinct spectroscopic signature. Understanding this signature is paramount for confirming synthesis, assessing purity, and studying intermolecular interactions.

Molecular Diagram

The Guanidinoethyl Group: A Linchpin in Molecular Recognition and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinoethyl moiety, a functional group characterized by a guanidinium group attached to an ethyl linker, is a pivotal player in a vast array of biological processes. Its unique physicochemical properties, most notably its persistent positive charge and ability to form multiple hydrogen bonds, render it a crucial determinant in molecular recognition events at the heart of cellular signaling, enzymatic catalysis, and drug-receptor interactions. This guide provides a comprehensive exploration of the biological significance of the guanidinoethyl group, delving into its fundamental chemical characteristics, its diverse roles in physiological and pathological pathways, and the experimental methodologies employed to elucidate its function. By synthesizing established knowledge with practical, field-proven insights, this document aims to serve as an authoritative resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of guanidinoethyl-containing compounds.

Physicochemical Properties of the Guanidinoethyl Group: The Foundation of Biological Activity

The biological importance of the guanidinoethyl group is intrinsically linked to the chemical nature of its constituent guanidinium headgroup. Guanidine is a strong organic base with a pKa of approximately 13.6, ensuring that the guanidinium group is protonated and carries a positive charge under physiological pH.[1] This charge is delocalized across the three nitrogen atoms through resonance, creating a planar, highly stable cation.

This persistent positive charge and the presence of multiple hydrogen bond donors are the cornerstones of the guanidinoethyl group's ability to engage in specific and high-affinity interactions with biological macromolecules.[2] These interactions can be broadly categorized as:

-

Electrostatic Interactions: The delocalized positive charge facilitates strong salt bridge formation with negatively charged residues on proteins, such as aspartate and glutamate, as well as with phosphate groups in nucleic acids and phospholipids.

-

Hydrogen Bonding: The guanidinium group can act as a donor for up to five hydrogen bonds, allowing for intricate and highly specific recognition of binding partners.[2]

-

Cation-π Interactions: The planar guanidinium group can engage in favorable non-covalent interactions with the electron-rich π systems of aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The ethyl linker provides a degree of conformational flexibility, allowing the guanidinium headgroup to orient itself optimally within a binding pocket.[3] However, this flexibility can also introduce an entropic penalty upon binding.[2] The overall physicochemical profile of a molecule containing a guanidinoethyl group will be influenced by the nature of the rest of the molecule, but the guanidinoethyl moiety itself invariably imparts a significant degree of hydrophilicity and a potent capacity for molecular recognition.

Biological Significance: From Endogenous Neuromodulators to Pharmacological Tools

The guanidinoethyl group is a recurring motif in a variety of biologically active molecules, ranging from endogenous metabolites to synthetic drugs. Its prevalence underscores its evolutionary selection as a versatile tool for molecular interaction.

Agmatine: An Endogenous Neuromodulator with Diverse Actions

Agmatine, a primary amine formed from the decarboxylation of L-arginine, is perhaps the most prominent endogenous molecule featuring a guanidinoethyl structure.[4] It is considered a neurotransmitter and neuromodulator with a complex pharmacological profile, interacting with multiple receptor systems and signaling pathways.[4][5]

Key Biological Roles of Agmatine:

-

Neuromodulation: Agmatine is synthesized in the brain, stored in synaptic vesicles, and released upon neuronal depolarization.[5] It modulates several neurotransmitter systems, including glutamatergic, adrenergic, and opioid pathways.[4][5]

-

Receptor Interactions: Agmatine binds to α2-adrenergic and imidazoline receptors and can block NMDA receptors.[4]

-

Nitric Oxide (NO) Synthesis Regulation: Agmatine can inhibit nitric oxide synthase (NOS) activity, thereby influencing processes where NO is a key signaling molecule.[5]

-

Polyamine Metabolism: It plays a role in the regulation of polyamine synthesis.[5]

The diverse actions of agmatine have implicated it in a range of physiological and pathological processes, including pain perception, neuroprotection, and mood regulation, making it a subject of intense research for its therapeutic potential.[4][6]

Guanidinoethyl Sulfonate (GES): A Pharmacological Probe for a Taurine Analogue

Guanidinoethyl sulfonate (GES), also known as taurocyamine, is a naturally occurring analog of taurine.[7] In the laboratory, it serves as a valuable pharmacological tool to investigate the roles of taurine and to probe specific receptor systems.[8][9]

Pharmacological Actions of GES:

-

Taurine Transport Inhibition: GES competitively inhibits the uptake of taurine, making it useful for studying the physiological consequences of taurine depletion.[8][9]

-

Glycine Receptor Antagonism: GES acts as a competitive antagonist at glycine receptors, particularly in the striatum.[8] This action allows for the dissection of glycinergic neurotransmission.

-

GABA-A Receptor Modulation: GES exhibits weak agonist and antagonist effects at GABA-A receptors.[8]

The multifaceted pharmacology of GES highlights the importance of careful experimental design and interpretation when using it as a research tool.

The Guanidinoethyl Group in Molecular Recognition: A Closer Look at Drug-Receptor Interactions

The ability of the guanidinoethyl group to form strong and specific interactions makes it a valuable component in the design of drugs targeting a variety of receptors and enzymes. Structure-activity relationship (SAR) studies often reveal the critical contribution of this moiety to binding affinity and selectivity.[10]

The guanidinium headgroup frequently anchors a ligand within a binding pocket by forming key electrostatic and hydrogen bonding interactions with complementary residues. For example, in the context of G-protein coupled receptors (GPCRs), the guanidinoethyl group of a ligand might interact with a conserved acidic residue within the transmembrane domain, a common feature in the binding sites of aminergic receptors.

The following table summarizes key quantitative data for the interaction of guanidinoethyl-containing compounds with their biological targets:

| Compound | Target | Interaction Type | Affinity/Potency Metric | Value | Reference(s) |

| Guanidinoethyl Sulfonate (GES) | Taurine Transporter | Competitive Inhibition | Ki | 1.75 mM | [7][11] |

| Guanidinoethyl Sulfonate (GES) | Glycine Receptor (striatal neurons) | Competitive Antagonism | EC50 Shift (Glycine) | 62 µM to 154 µM | [12] |

Experimental Methodologies for Studying the Guanidinoethyl Group

A variety of experimental techniques are employed to investigate the synthesis, biological activity, and mechanism of action of guanidinoethyl-containing compounds.

Synthesis of Guanidinoethyl-Containing Compounds

The synthesis of molecules incorporating a guanidinoethyl group often involves the reaction of a primary amine with a guanylating agent. Several methods exist, with the choice depending on the specific substrate and desired protecting group strategy.[13][14]

A General Synthetic Approach:

A common strategy involves the reaction of an ethylamine derivative with a protected pyrazole-1-carboxamidine, followed by deprotection to yield the desired guanidinoethyl compound.[14]

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction of a guanidinoethyl-containing ligand with its receptor.[12][15] These assays allow for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

-

Preparation of Materials:

-

Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Unlabeled ligand: The guanidinoethyl-containing compound to be tested.

-

Assay buffer: A buffer that maintains the stability and activity of the receptor.

-

Filtration apparatus: A vacuum manifold and glass fiber filters.

-

Scintillation counter.

-

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[8]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.[8] This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recordings

Whole-cell patch-clamp recording is a powerful technique to study the functional effects of guanidinoethyl-containing compounds on ion channels and receptors.[7][16][17] This method allows for the measurement of ion currents across the cell membrane in response to the application of the test compound.

Simplified Protocol for Whole-Cell Patch-Clamp Recording:

-

Cell Preparation:

-

Culture cells expressing the target ion channel or receptor on glass coverslips.

-

-

Pipette Preparation:

-

Fabricate glass micropipettes with a specific resistance.

-

Fill the pipette with an internal solution that mimics the intracellular ionic composition.

-

-

Seal Formation:

-

Under a microscope, carefully bring the micropipette into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[16]

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.[18]

-

-

Recording:

-

In voltage-clamp mode, hold the membrane potential at a constant value and record the currents that flow in response to the application of the guanidinoethyl-containing compound.

-

In current-clamp mode, inject a known current and measure the resulting changes in membrane potential.

-

-

Data Analysis:

-

Analyze the recorded currents or voltages to determine the effect of the compound on the ion channel or receptor (e.g., activation, inhibition, modulation).

-

Construct dose-response curves to determine the EC50 or IC50 of the compound.

-

Signaling Pathways Modulated by Guanidinoethyl-Containing Compounds

Guanidinoethyl-containing molecules, particularly agmatine, can modulate a variety of intracellular signaling pathways, leading to diverse physiological effects.

Agmatine and the PI3K/Akt/mTOR Pathway

Recent studies have shown that agmatine can suppress glycolysis and improve mitochondrial function in microglia by modulating the PI3K/Akt/mTOR signaling pathway.[18][19] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][5]

By inhibiting the PI3K/Akt pathway, agmatine can reduce the levels of mTOR and HIF-1α, leading to decreased glycolysis and enhanced mitochondrial function.[18] This has significant implications for neuroinflammation and other pathological conditions where metabolic dysregulation is a key feature.

Conclusion and Future Directions

The guanidinoethyl group is a functionally versatile and biologically significant moiety that plays a critical role in a wide range of molecular recognition and cellular signaling events. Its unique physicochemical properties make it an attractive component in the design of novel therapeutic agents targeting a diverse array of biological systems. The examples of agmatine and guanidinoethyl sulfonate illustrate the profound impact that this functional group can have on neuronal function and cellular metabolism.

Future research in this area will likely focus on several key aspects:

-

Elucidation of Novel Targets: The full spectrum of biological targets for endogenous and synthetic guanidinoethyl-containing compounds remains to be fully explored.

-

Development of More Selective Ligands: A deeper understanding of the structure-activity relationships governing the interactions of the guanidinoethyl group will enable the design of more potent and selective pharmacological probes and therapeutic candidates.

-

Investigation of Therapeutic Potential: The diverse biological activities of guanidinoethyl-containing molecules suggest their potential for the treatment of a wide range of disorders, including neurodegenerative diseases, metabolic disorders, and cancer.

The continued investigation of the biological significance of the guanidinoethyl group promises to yield new insights into fundamental biological processes and to pave the way for the development of innovative therapeutic strategies.

References

- Sergeeva, O. A., Chepkova, A. N., & Haas, H. L. (2002). Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum. British journal of pharmacology, 137(6), 855–860.

-

Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.). Retrieved January 22, 2026, from [Link]

- del-Angel-Vargas, E., et al. (2016).

- Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. (2001). Current protocols in pharmacology, Chapter 1, Unit 1.15.

- Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - MDPI. (2022). International Journal of Molecular Sciences, 23(19), 11839.

-

PI3K/mTOR/AKT Signaling Pathway - Moodle@Units. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) Structure-Activity Relationship (SAR) Study of Rigid Guanidine and Guanidino-mimetic Analogues of the Neuropeptide FF Receptor Antagonist MES304 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- Intramolecular Interactions versus Hydration Effects on p-Guanidinoethyl-phenol Structure and pKa Values | The Journal of Physical Chemistry A - ACS Publications. (2012). The Journal of Physical Chemistry A, 116(3), 1017-1026.

- Agmatine: at the crossroads of the arginine pathways - PubMed - NIH. (2004). Annals of the New York Academy of Sciences, 1009, 21-30.

- Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients - PubMed. (1981). Clinical Chemistry, 27(11), 1899-1902.

-

Chemical Properties of Guanidine (CAS 113-00-8) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

-

(A) Pathway of agmatine biosynthesis and breakdown. ADC: arginine decarboxylase; ALP: agmatinase-like protein; AGM - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- The Development of Quantitative Structure-Binding Affinity Relationship (QSBR) Models Based on Novel Geometrical Chemical Descriptors of the Protein-Ligand Interfaces - NIH. (2013).

- Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method - DergiPark. (2024). Journal of Analytical Chemistry, 79(3), 225-231.

-

(PDF) The guanidino-group modifying enzymes: Structural basis for their diversity and commonality | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 22, 2026, from [Link]

-

Schematic diagram of the proposed pathway for agmatine induction of... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- Guanidine production by plant homoarginine-6-hydroxylases | eLife. (2024). eLife, 13, e96057.

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]

- Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC. (2022).

- Rapid and accurate estimation of protein–ligand relative binding affinities using site-identification by ligand competitive saturation - Chemical Science (RSC Publishing). (2021). Chemical Science, 12(1), 238-249.

- Quantitative determination of endogenous compounds in biological samples using chromatographic techniques - CST Technologies. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(3), 549-557.

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biosynthetic pathway from l-arginine to agmatine - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- A radioligand binding assay for the insulin-like growth factor 2 receptor | PLOS One. (2020). PLOS ONE, 15(9), e0238393.

- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC - PubMed Central. (2008). The Journal of organic chemistry, 73(19), 7611–7616.

- Advances in Protein-Ligand Binding Affinity Prediction via Deep Learning - ScienceOpen. (2023). Current Medicinal Chemistry, 30(1), 1-22.

-

(PDF) Guanidine group: Definition and pharmaceutical applications - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- High-performance liquid chromatographic analysis of guanidino compounds using ninhydrin reagent. II. Guanidino compounds in blood of patients on haemodialysis therapy - PubMed. (1983).

- A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria - PMC - NIH. (2022).

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. (2021). Biomedical Chemistry, 67(2), 107-116.

- QuantumBind-RBFE: Accurate Relative Binding Free Energy Calculations Using Neural Network Potentials - PMC - NIH. (2023).

-

A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

- Multi-Regulatory Effects of Agmatine on Akt/GSK-3β/β-Catenin Signaling Pathway in SH-SY5Y cells - Psychiatry and Behavioral Sciences. (2023). Psychiatry and Behavioral Sciences, 13(4), 203-213.

- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 - ACS Publications. (2023). Journal of the American Chemical Society, 145(4), 2465-2476.

- Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers - PubMed. (2009). Bioorganic & medicinal chemistry, 17(7), 2852–2858.

- Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities - Collections | Kyushu University Library. (1973). Science bulletin of the Faculty of Agriculture, Kyushu University, 27(3-4), 161-168.

- SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. (2016). In Silico Drug Discovery and Design, 203-227.

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Guanidine synthesis by guanylation [organic-chemistry.org]

- 14. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 1-(2-Hydroxyethyl)guanidine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1-(2-Hydroxyethyl)guanidine

Authored by: A Senior Application Scientist

Abstract

The guanidine functional group is a cornerstone in medicinal chemistry, prized for its basicity and ability to form multiple hydrogen bonds, which are crucial for molecular recognition.[1] The incorporation of a 2-hydroxyethyl moiety introduces hydrophilicity and a site for further functionalization, making 1-(2-Hydroxyethyl)guanidine a molecule of significant interest in drug discovery and materials science.[1] This guide provides a comprehensive framework for the theoretical and computational investigation of 1-(2-Hydroxyethyl)guanidine. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this molecule at an atomic level. We will delve into the application of quantum chemical calculations and molecular dynamics simulations to elucidate its structural, electronic, and dynamic properties. The methodologies presented herein are designed to be self-validating and are grounded in established scientific principles, providing a robust approach to the computational analysis of this and similar guanidine derivatives.

Introduction: The Significance of the Guanidino and Hydroxyethyl Moieties

The guanidine group, with its characteristic Y-shaped arrangement of three nitrogen atoms around a central carbon, is a key structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its remarkable basicity and capacity to form a network of hydrogen bonds are fundamental to its role in molecular interactions and recognition processes.[1] This functional group is a recurring theme in compounds designed to interact with biological targets such as enzymes and receptors.[3]

The addition of a 2-hydroxyethyl group to the guanidine core in 1-(2-Hydroxyethyl)guanidine introduces several advantageous properties. This moiety can enhance aqueous solubility and provides a reactive "handle" for subsequent chemical modifications, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles.[1] The interplay between the highly basic guanidinium group and the polar hydroxyl group suggests a rich and complex chemical behavior that is ripe for exploration through computational methods.

This guide will provide a detailed roadmap for conducting theoretical and computational studies on 1-(2-Hydroxyethyl)guanidine, with a focus on methods that can predict its properties and interactions, thereby accelerating its potential development into novel therapeutic agents or functional materials.

Physicochemical and Structural Landscape

A thorough understanding of the fundamental physicochemical properties of 1-(2-Hydroxyethyl)guanidine is the bedrock upon which more complex computational models are built.

Molecular Structure and Conformation

The structure of 1-(2-Hydroxyethyl)guanidine allows for several conformational isomers due to the rotational freedom around the C-N and C-C single bonds. The planarity of the guanidinium group and its interaction with the flexible hydroxyethyl side chain are key determinants of its overall shape and, consequently, its biological activity.

Basicity and Protonation States

The guanidine moiety is one of the strongest organic bases, and its high pKa is a defining characteristic.[4] The protonation state of 1-(2-Hydroxyethyl)guanidine under physiological conditions will significantly influence its electrostatic interactions with biological macromolecules. Computational pKa prediction methods can provide valuable insights into the predominant ionic species at a given pH.

Hydrogen Bonding Capabilities

Both the guanidinium and the hydroxyl groups are excellent hydrogen bond donors and acceptors. This dual capability allows 1-(2-Hydroxyethyl)guanidine to engage in intricate hydrogen bond networks with solvent molecules and biological targets, a feature that is critical for its function.[1]

Theoretical and Computational Methodologies

The investigation of 1-(2-Hydroxyethyl)guanidine at the molecular level is greatly enhanced by the application of modern computational chemistry techniques. This section outlines the key theoretical frameworks and computational methods that are particularly well-suited for this purpose.

Quantum Chemical Calculations: Unveiling Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure, geometry, and reactivity of molecules.[5] For 1-(2-Hydroxyethyl)guanidine, DFT calculations can be employed to:

-

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule.

-

Calculate Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO-LUMO), and electrostatic potential.

-

Predict Spectroscopic Properties: Simulate IR and NMR spectra to aid in experimental characterization.

-

Assess Reactivity: Calculate reaction energies and activation barriers for potential chemical transformations.

Molecular Dynamics Simulations: Capturing Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time.[6] For 1-(2-Hydroxyethyl)guanidine, MD simulations can be used to:

-

Explore Conformational Space: Sample a wide range of molecular conformations in a given environment.

-

Analyze Solvation: Study the interactions of the molecule with surrounding water molecules.

-

Simulate Biomolecular Interactions: Investigate the binding of 1-(2-Hydroxyethyl)guanidine to a protein target, providing insights into binding modes and affinities.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for conducting theoretical and computational studies on 1-(2-Hydroxyethyl)guanidine.

Protocol for Density Functional Theory (DFT) Calculations

This protocol outlines the steps for performing a comprehensive DFT analysis of 1-(2-Hydroxyethyl)guanidine.

Step 1: Initial Structure Preparation

-

Construct the 3D structure of 1-(2-Hydroxyethyl)guanidine using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).

Step 2: Geometry Optimization

-

Select a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[5]

-

Perform a full geometry optimization in the gas phase to find the minimum energy structure.

-

Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Step 3: Electronic Property Analysis

-

Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

-

Analyze the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's electronic reactivity.

-

Generate a map of the electrostatic potential to visualize regions of positive and negative charge.

Step 4: Solvation Effects (Optional but Recommended)

-

To model the molecule in a more biologically relevant environment, repeat the geometry optimization and electronic property calculations using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

Diagram of the DFT Workflow

Caption: A streamlined workflow for performing DFT calculations.

Protocol for Molecular Dynamics (MD) Simulations

This protocol details the setup and execution of an MD simulation to study 1-(2-Hydroxyethyl)guanidine in an aqueous environment.

Step 1: System Preparation

-

Place the optimized structure of 1-(2-Hydroxyethyl)guanidine in the center of a periodic simulation box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions (e.g., Cl-) to neutralize the system if the guanidinium group is protonated.

Step 2: Parameterization

-

Assign appropriate force field parameters to the 1-(2-Hydroxyethyl)guanidine molecule. The General Amber Force Field (GAFF) is a common choice for small organic molecules.

-

Derive partial atomic charges for the molecule using a quantum mechanical calculation (e.g., RESP or Merz-Kollman charges).

Step 3: Simulation Protocol

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) to collect statistically meaningful data.

Step 4: Trajectory Analysis

-

Analyze the simulation trajectory to study:

-

Conformational changes: Monitor dihedral angles and root-mean-square deviation (RMSD).

-

Hydrogen bonding: Analyze the number and lifetime of hydrogen bonds between the solute and solvent.

-

Radial distribution functions (RDFs): Characterize the solvation shell structure around different parts of the molecule.

-

Diagram of the MD Simulation Workflow

Caption: A standard workflow for molecular dynamics simulations.

Data Presentation and Interpretation

The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Predicted Physicochemical Properties

| Property | Predicted Value (Gas Phase) | Predicted Value (Aqueous) |

| Dipole Moment (Debye) | Value | Value |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

| pKa | - | Value |

Key Interaction Energies from MD Simulations

| Interaction Type | Average Energy (kcal/mol) |

| Solute-Water Electrostatic | Value |

| Solute-Water van der Waals | Value |

| Average Number of H-bonds | Value |

Applications in Drug Development and Beyond

The theoretical and computational insights gained from studying 1-(2-Hydroxyethyl)guanidine have significant implications for various fields:

-

Drug Design: The detailed understanding of its conformational preferences, electronic properties, and interaction patterns can guide the design of novel drug candidates with improved efficacy and specificity. For instance, understanding its binding to a specific protein target can inform the design of more potent inhibitors.[7]

-

Materials Science: The ability of 1-(2-Hydroxyethyl)guanidine to form extensive hydrogen bond networks makes it a candidate for the development of supramolecular assemblies and functional materials.

-

Biocatalysis: Guanidine derivatives can act as catalysts in various organic reactions.[2] Computational studies can help in understanding the catalytic mechanism and in designing more efficient catalysts.

Conclusion: A Powerful Predictive Framework

This technical guide has outlined a robust and comprehensive framework for the theoretical and computational study of 1-(2-Hydroxyethyl)guanidine. By leveraging the power of quantum chemical calculations and molecular dynamics simulations, researchers can gain deep insights into the structure, properties, and behavior of this versatile molecule. The protocols and methodologies presented here provide a solid foundation for predictive modeling, which can significantly accelerate the discovery and development of new drugs and materials based on the guanidine scaffold. The integration of these computational approaches into the research workflow is not just an adjunct to experimental work but a critical component of modern molecular science.

References

-

Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

-

Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(12), 1639-1720. [Link]

-

RSC Publishing. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

-

Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213. [Link]

-

RSC Publishing. (2015). Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin. Physical Chemistry Chemical Physics. [Link]

-

Eckert-Maksić, M., et al. (2020). The dependence of the basic properties on the structures of guanidine derivatives. INEOS OPEN. [Link]

-

National Center for Biotechnology Information. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. [Link]

-

Gáz, B., et al. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Molecules, 28(5), 2309. [Link]

-

RSC Publishing. (2016). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. Organic & Biomolecular Chemistry. [Link]

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

-

da Silva, F. M., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ineosopen.org [ineosopen.org]

- 5. mdpi.com [mdpi.com]

- 6. Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

The Emergence of a Minor Metabolite: An In-depth Technical Guide to the Discovery and History of 2-Guanidinoethanol

For researchers, scientists, and drug development professionals delving into the intricate world of human metabolism, the journey often leads to the exploration of lesser-known compounds that play subtle yet significant roles in physiological and pathological processes. This guide provides a comprehensive technical overview of one such molecule: 2-guanidinoethanol. We will navigate through its discovery, elucidate its biochemical origins, and detail the analytical methodologies crucial for its study, offering a blend of historical context and practical, field-proven insights.

Unveiling a Novel Guanidino Compound: A Historical Perspective